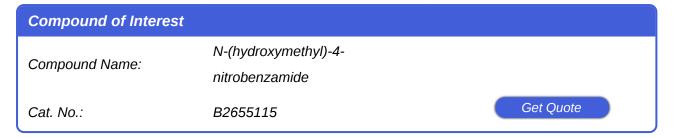


Structure-Activity Relationship of N(hydroxymethyl)-4-nitrobenzamide Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationship (SAR) of **N-(hydroxymethyl)-4-nitrobenzamide** derivatives. Due to a lack of publicly available research focusing on a systematic series of these specific derivatives, this guide draws upon published data for structurally related 4-nitrobenzamide and N-substituted benzamide analogs to infer potential SAR trends. The information presented herein is intended to guide future research and drug design efforts in this area.

Introduction

N-(hydroxymethyl)-4-nitrobenzamide is a scaffold of interest in medicinal chemistry, combining the structural features of a benzamide, a nitroaromatic group, and a hydroxymethyl functionality. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The nitro group can significantly influence the electronic properties of the molecule and is a key feature in some antimicrobial and anticancer agents.[4][5] The N-hydroxymethyl group can act as a handle for further chemical modification or as a prodrug moiety. Understanding the SAR of this class of compounds is crucial for optimizing their biological activity and developing novel therapeutic agents.



Comparative Analysis of Biological Activity

While direct comparative data for a series of **N-(hydroxymethyl)-4-nitrobenzamide** derivatives is limited, studies on related 4-nitrobenzamide analogs provide valuable insights into their potential antimicrobial and anticancer activities.

Antimicrobial Activity

A study by Kumar et al. (2015) synthesized a series of Schiff base derivatives of 4nitrobenzamide and evaluated their in vitro antimicrobial activity. The results suggest that modifications at the N-position of the benzamide can significantly impact antimicrobial potency.

Table 1: Antimicrobial Activity of 4-Nitrobenzamide Derivatives (Schiff Bases)[1]

Compound	R Group (at N-position)	Zone of Inhibition (mm) vs. S. aureus	Zone of Inhibition (mm) vs. E. coli	Zone of Inhibition (mm) vs. A. niger	Zone of Inhibition (mm) vs. C. albicans
3a	(E)-N-(2- nitrobenzylide ne)	18	16	17	15
3b	(E)-N-(4- (dimethylami no)benzylide ne)	12	10	11	09
3c	(E)-N-(4- hydroxy-3- methoxybenz ylidene)	14	12	13	11
3d	(E)-N-(2- hydroxybenzy lidene)	16	14	15	13
Standard (Ciprofloxacin /Fluconazole)	-	22	20	20	18



Data extracted from Kumar et al. (2015). The original study includes additional derivatives.

The data indicates that the presence of a nitro group on the benzylidene substituent (Compound 3a) leads to the highest activity among the tested derivatives, suggesting that the electronic properties of the N-substituent are crucial for antimicrobial action.

Anticancer Activity

Research into N-substituted benzamide derivatives has also explored their potential as anticancer agents. A study by Chen et al. (2018) synthesized a series of N-substituted benzamides and evaluated their anti-proliferative activity against several cancer cell lines. While not containing the 4-nitro group, this study highlights the importance of the N-substituent for cytotoxic effects.

Table 2: In Vitro Anti-proliferative Activity of N-Substituted Benzamide Derivatives[2]

Compound	R Group (at N-position)	MCF-7 IC50 (μM)	MDA-MB- 231 IC50 (μΜ)	K562 IC50 (μΜ)	A549 IC50 (μΜ)
13h	4-(pyridin-3- ylmethoxy)ph enyl	2.8	3.5	1.9	4.2
13k	4-(piperidin- 1- ylmethyl)phe nyl	5.1	6.8	3.7	8.5
MS-275 (Entinostat)	3- pyridinylmeth yl	3.2	4.1	2.5	5.6

Data extracted from Chen et al. (2018). The core structure is different from 4-nitrobenzamide, but illustrates the impact of N-substitution.

These findings suggest that the nature of the substituent on the nitrogen atom of the benzamide core plays a significant role in determining the anticancer potency.



Experimental Protocols Synthesis of 4-Nitrobenzamide Derivatives

A general method for the synthesis of N-substituted 4-nitrobenzamides involves the reaction of 4-nitrobenzoyl chloride with a corresponding amine in the presence of a base.

General Procedure:[6][7]

- Dissolve the desired amine (e.g., ethylene diamine or isopropyl amine) in an appropriate solvent such as ethanolic 1 N NaOH.
- Add 4-nitrobenzoyl chloride to the solution dropwise at a controlled temperature.
- Stir the reaction mixture at room temperature for a specified period.
- The resulting product can be collected by filtration, washed, and purified by recrystallization.

For the synthesis of Schiff base derivatives, 4-nitrobenzamide is reacted with various aromatic aldehydes in the presence of a catalytic amount of acid.[1]

In Vitro Antimicrobial Activity Assay (Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds can be evaluated using the disc diffusion method.[1]

- Prepare sterile nutrient agar plates.
- Inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans).
- Impregnate sterile filter paper discs with the test compounds at a specific concentration.
- Place the discs on the surface of the inoculated agar plates.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).



Measure the diameter of the zone of inhibition around each disc in millimeters.

In Vitro Anticancer Activity Assay (MTT Assay)

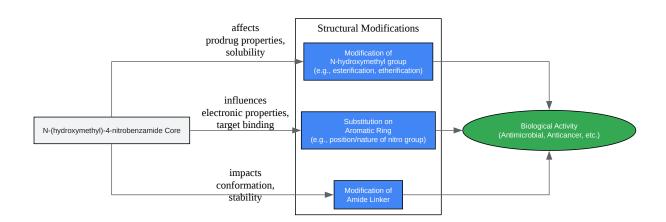
The anti-proliferative activity of the compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC50) values.

Visualizing Relationships and Workflows Logical Relationship of SAR for N-(hydroxymethyl)-4nitrobenzamide Derivatives

The following diagram illustrates the potential structure-activity relationships for **N**- **(hydroxymethyl)-4-nitrobenzamide** derivatives based on inferences from related compounds.





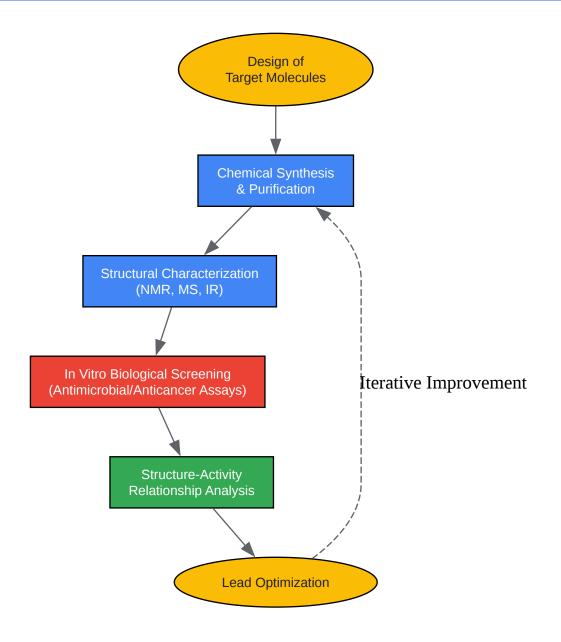
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Caption: Potential Structure-Activity Relationships.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines a typical experimental workflow for the synthesis and biological evaluation of novel benzamide derivatives.





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Caption: General Experimental Workflow.

Conclusion

The structure-activity relationship of **N-(hydroxymethyl)-4-nitrobenzamide** derivatives remains an area with significant potential for exploration. Based on the analysis of related compounds, it can be inferred that modifications to the N-hydroxymethyl group, the position and nature of substituents on the aromatic ring, and the amide linker are all likely to have a profound impact on the biological activity of these molecules. Systematic synthesis and evaluation of a library of **N-(hydroxymethyl)-4-nitrobenzamide** analogs are warranted to



elucidate their specific SAR and to identify lead compounds for further development as potential therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers venturing into this promising area of medicinal chemistry.

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